molecular formula C10H14O2 B14032326 1-(Methoxymethoxy)-2,4-dimethylbenzene

1-(Methoxymethoxy)-2,4-dimethylbenzene

Cat. No.: B14032326
M. Wt: 166.22 g/mol
InChI Key: NKAHCUNPSISTPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methoxymethoxy)-2,4-dimethylbenzene is an organic compound characterized by the presence of a methoxymethoxy group attached to a benzene ring with two methyl substituents at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethoxy)-2,4-dimethylbenzene typically involves the protection of hydroxyl groups using methoxymethyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane . This method ensures the selective protection of hydroxyl groups, facilitating further chemical transformations.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar protection strategies, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethoxy)-2,4-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the methoxymethoxy group, converting it back to the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts alkylation or acylation.

Major Products:

    Oxidation: Formation of 2,4-dimethylbenzoic acid.

    Reduction: Formation of 2,4-dimethylbenzyl alcohol.

    Substitution: Introduction of various functional groups such as nitro, halogen, or alkyl groups.

Scientific Research Applications

1-(Methoxymethoxy)-2,4-dimethylbenzene has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Methoxymethoxy)-2,4-dimethylbenzene involves its ability to act as a protecting group, preventing unwanted reactions at specific sites on a molecule. The methoxymethoxy group can be selectively removed under acidic conditions, revealing the original hydroxyl group for further chemical transformations .

Comparison with Similar Compounds

    Anisole (Methoxybenzene): Similar in having a methoxy group attached to a benzene ring but lacks the additional methoxymethoxy group and methyl substituents.

    Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a methoxy group and an aldehyde functional group, used in flavoring and fragrance industries.

    2,4-Dimethylphenol: Similar in having methyl groups at the 2 and 4 positions but lacks the methoxymethoxy group.

Uniqueness: 1-(Methoxymethoxy)-2,4-dimethylbenzene is unique due to its specific combination of functional groups, which provides distinct reactivity and applications in organic synthesis and industrial processes.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1-(methoxymethoxy)-2,4-dimethylbenzene

InChI

InChI=1S/C10H14O2/c1-8-4-5-10(9(2)6-8)12-7-11-3/h4-6H,7H2,1-3H3

InChI Key

NKAHCUNPSISTPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCOC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.